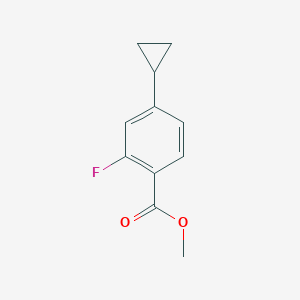

Methyl 4-cyclopropyl-2-fluorobenzoate

Vue d'ensemble

Description

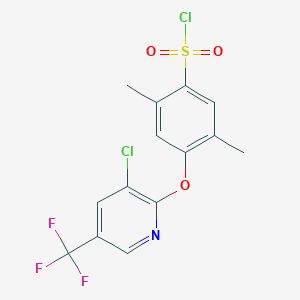

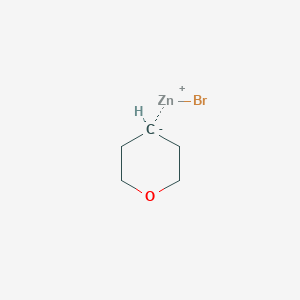

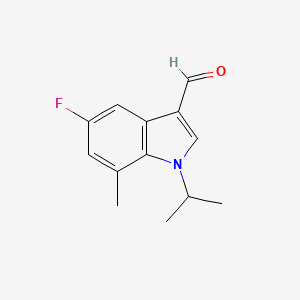

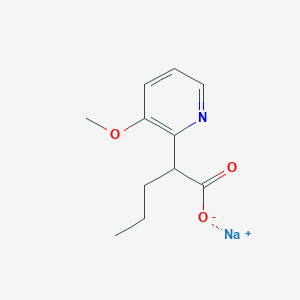

“Methyl 4-cyclopropyl-2-fluorobenzoate” is an organic compound with the formula C11H11FO2 . It belongs to the benzoate ester family. The CAS Number of this compound is 1613413-65-2 . It has a molecular weight of 194.21 .

Synthesis Analysis

“Methyl 4-cyclopropyl-2-fluorobenzoate” can be synthesized through a multistep reaction that involves the condensation of 4-cyclopropylbenzyl alcohol with dimethyl carbonate to form the corresponding methyl carbamate. The carbamate is then reacted with fluorobenzoyl chloride to form the final product.Molecular Structure Analysis

The molecular structure of “Methyl 4-cyclopropyl-2-fluorobenzoate” is represented by the formula C11H11FO2 . The InChI code for this compound is 1S/C11H11FO2/c1-14-11(13)9-5-4-8(6-10(9)12)7-2-3-7/h4-7H,2-3H2,1H3 .Physical And Chemical Properties Analysis

“Methyl 4-cyclopropyl-2-fluorobenzoate” is a crystalline solid. It has a molecular weight of 192.19 g/mol. The melting point of this compound is 63-66°C.Applications De Recherche Scientifique

Insecticidal Activities

Methyl 4-cyclopropyl-2-fluorobenzoate and related compounds have been studied for their insecticidal properties. For instance, Shi et al. (2000) synthesized 2-fluorophenyl-5-substitued cyclopropyl-1,3,4-oxadiazoles, evaluating their insecticidal activities against armyworms (Shi et al., 2000).

Electrochemical Studies

Srinivasu et al. (1999) conducted electrochemical studies on compounds including 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid, highlighting their relevance in pharmaceutical contexts (Srinivasu et al., 1999).

Analysis of C–F Bond Cleavages

Muthukrishnan and Sangaranarayanan (2010) analyzed the electrochemical reduction of methylfluorobenzoates, including methyl 4-cyclopropyl-2-fluorobenzoate, to understand the C–F bond cleavages, an important aspect in organic synthesis (Muthukrishnan & Sangaranarayanan, 2010).

Antimicrobial and Antituberculosis Activities

Studies have explored the antimicrobial and antituberculosis activities of derivatives of 4-fluorobenzoic acid. Rollas et al. (2002) found some derivatives showing comparable activities to established antimicrobials (Rollas et al., 2002). Koçyiğit-Kaymakçıoğlu et al. (2009) synthesized derivatives with significant inhibitory activity against Mycobacterium tuberculosis (Koçyiğit-Kaymakçıoğlu et al., 2009).

Biomedical Imaging Studies

Bormans et al. (1996) prepared radiolabeled forms of 1-methyl-4-piperidyl-4'-fluorobenzoate for potential use in brain acetylcholinesterase studies, although they found it unsuitable for in vivo tracing of the enzyme (Bormans et al., 1996).

Transformation in Anaerobic Environments

Genthner et al. (1989) used fluorinated analogues, including compounds similar to methyl 4-cyclopropyl-2-fluorobenzoate, to study the anaerobic transformation of phenol to benzoate, providing insights into biodegradation processes (Genthner et al., 1989).

Safety and Hazards

“Methyl 4-cyclopropyl-2-fluorobenzoate” is a combustible liquid. It is harmful if swallowed and causes skin irritation. It also causes serious eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. Use of personal protective equipment and ensuring adequate ventilation is advised when handling this compound .

Propriétés

IUPAC Name |

methyl 4-cyclopropyl-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c1-14-11(13)9-5-4-8(6-10(9)12)7-2-3-7/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTJRZDYUFPZNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2CC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-cyclopropyl-2-fluorobenzoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate](/img/structure/B1407794.png)

![2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1407795.png)